molecular formula C14H19NO4 B12838219 Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate

Cat. No.: B12838219
M. Wt: 265.30 g/mol
InChI Key: JWIUJCARBCVOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a methylbenzoate core. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate typically involves the protection of an amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected amino compound. The methyl ester group is introduced via esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also makes the process more sustainable and efficient compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
  • tert-Butyl 2-aminobenzylcarbamate
  • tert-Butyl 3-formylbenzylcarbamate

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct reactivity and stability. The presence of both the Boc-protected amino group and the methyl ester group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H19NO4/c1-9-8-10(6-7-11(9)12(16)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17)

InChI Key

JWIUJCARBCVOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.